Tiludronate disodium is the disodium salt form of tiludronate, a first-generation, non-nitrogenous bisphosphonate analog of endogenous pyrophosphate. [] It belongs to a class of drugs known as bisphosphonates, which are characterized by their P-C-P backbone. [] Tiludronate disodium plays a crucial role in scientific research, particularly in the study of bone metabolism and related diseases.
Further research is needed to understand the long-term effects of Tiludronate disodium on bone health, particularly in young and athletic animals. [] Investigating its potential impact on bone fragility and fracture risk with prolonged exposure is crucial.
The effects of Tiludronate disodium on cartilage health in osteoarthritis require further investigation. [] Determining whether its use in managing osteoarthritis might exacerbate cartilage damage is essential for optimizing treatment strategies.
Tiludronate disodium is classified as a bisphosphonate, a group of drugs that inhibit bone resorption. It is the disodium salt form of tiludronic acid, which is a non-nitrogenous bisphosphonate that mimics endogenous pyrophosphate. The compound is often marketed under the brand name Tildren and is used in both human and veterinary medicine to manage bone-related diseases .
The synthesis of tiludronate disodium involves several key steps:
The molecular formula for tiludronate disodium is , indicating it contains chlorine, sodium, oxygen, phosphorus, and sulfur atoms. The structure features a central bisphosphonate group that is critical for its biological activity:
Tiludronate disodium engages in various chemical reactions relevant to its function:
Tiludronate disodium acts primarily by inhibiting osteoclast-mediated bone resorption:
Tiludronate disodium exhibits several notable physical and chemical properties:
Tiludronate disodium has several significant applications:
Tiludronate disodium, chemically designated as disodium {(4-chlorophenyl)sulfanylmethyl}phosphonate, is a first-generation bisphosphonate with the molecular formula C₇H₇ClNa₂O₆P₂S and a molecular weight of 362.56 g/mol [1] [7]. Its structure features a central phosphorus-carbon-phosphorus (P-C-P) backbone characteristic of bisphosphonates, which confers high affinity for mineralized bone. Unique to tiludronate disodium is the thioether-linked 4-chlorophenyl moiety (Fig. 1), which replaces the oxygen atom typically found in other bisphosphonates with a sulfur atom. This substitution enhances its biochemical interactions with osteoclast targets [1] [5].
Table 1: Structural and Physicochemical Properties of Tiludronate Disodium
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | Disodium {(4-chlorophenyl)sulfanylmethyl}phosphonate |
| CAS Registry Number | 149845-07-8 |
| Molecular Formula | C₇H₇ClNa₂O₆P₂S |
| Molar Mass | 362.56 g/mol |
| Key Structural Feature | P-C-P backbone with 4-chlorophenylthio group |
| Water Solubility | 9.01 mg/mL |
As a non-nitrogenous bisphosphonate, tiludronate disodium lacks amino-terminal functional groups. Instead, it belongs to the class that metabolically inactivates osteoclasts via intracellular adenosine triphosphate (ATP) analog formation, distinguishing it mechanistically from nitrogen-containing bisphosphonates (e.g., alendronate, zoledronate) that inhibit farnesyl pyrophosphate synthase [3] [5].
The pharmacokinetic profile of tiludronate disodium is defined by low oral bioavailability and high bone affinity. Key characteristics include:
Table 2: Key Pharmacokinetic Parameters of Tiludronate Disodium
| Parameter | Value | Conditions |
|---|---|---|
| Oral Bioavailability | ~6% | Fasted state |
| Plasma Protein Binding | ~90% (albumin-dependent) | Linear across 1–10 mg/L |
| Bone Uptake | 50% of absorbed dose | Sites of active resorption |
| Renal Clearance | 0.7 L/h | Glomerular filtration |
| Elimination Half-life | 40–60 hours | Normal renal function |
Tiludronate disodium exhibits high specificity for bone mineral surfaces due to its affinity for hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the crystalline component of bone. The phosphonate groups coordinate with calcium ions in hydroxyapatite, forming a stable, three-dimensional chemisorbed layer. This binding is pH-dependent and strongest at physiological pH (7.4) [3] [4].
Within bone, tiludronate disodium is internalized by osteoclasts during resorption. As a non-nitrogenous bisphosphonate, it is metabolized intracellularly to a non-hydrolyzable ATP analog (AppCp-type metabolite). This analog competitively inhibits ATP-dependent enzymes, leading to:
In vitro studies demonstrate potent inhibition of osteoclast vacuolar H⁺-ATPase (V-ATPase), a proton pump critical for bone demineralization. The half-maximal inhibitory concentration (IC₅₀) for V-ATPase is 466 nM in osteoclast-derived vesicles, indicating high target specificity. Comparatively, tiludronate disodium is 10-fold more potent than etidronate but less potent than nitrogen-containing bisphosphonates (Table 3) [3] [7].
Table 3: Relative Potency of Tiludronate Disodium Among Bisphosphonates
| Bisphosphonate | Relative Potency | Molecular Target |
|---|---|---|
| Etidronate | 1× | ATP analog formation |
| Tiludronate disodium | 10× | V-ATPase inhibition/ATP analog |
| Pamidronate | 100× | FPPS inhibition |
| Zoledronate | 5000× | FPPS inhibition |
FPPS = Farnesyl pyrophosphate synthase. Data from [5].
Tiludronate disodium exerts dose-dependent inhibition of bone resorption through osteoclast suppression. Key pharmacodynamic relationships include:
The pharmacodynamic effects exhibit temporal dissociation: Biochemical markers of resorption (e.g., C-telopeptide) decline within weeks, while peak clinical effects (e.g., pain reduction in navicular disease) manifest at 6–8 weeks post-treatment. The duration of action exceeds 4 months, governed by the slow release of tiludronate disodium from bone reservoirs during physiological remodeling [5] [7].
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2647-50-9
CAS No.: 22108-99-2
CAS No.: 20184-94-5